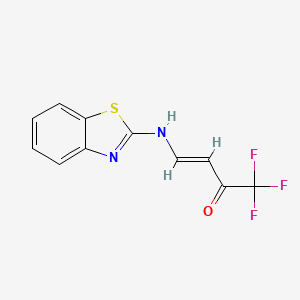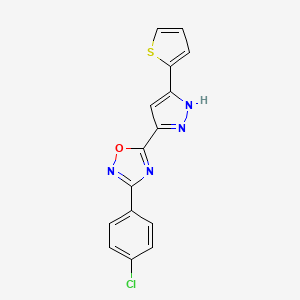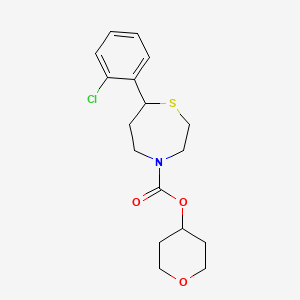![molecular formula C14H19BrN2O2S B2846690 1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine CAS No. 1608618-07-0](/img/structure/B2846690.png)
1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine, also known as BSI-201, is a small molecule inhibitor of poly ADP-ribose polymerase (PARP). PARP is an enzyme that repairs DNA damage in cells. By inhibiting PARP, BSI-201 prevents the repair of DNA damage in cancer cells, leading to their death. BSI-201 has been studied extensively for its potential use in cancer treatment.
Mecanismo De Acción
1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine works by inhibiting PARP, an enzyme involved in DNA repair. Cancer cells are more reliant on PARP for DNA repair than normal cells, making them more sensitive to PARP inhibition. By inhibiting PARP, this compound prevents the repair of DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of DNA damage in cancer cells, leading to their death. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy, potentially reducing the amount of these treatments needed to achieve a therapeutic effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and used in a variety of assays. It has also been extensively studied in preclinical and clinical settings, providing a wealth of information on its mechanism of action and potential therapeutic applications.
One limitation of this compound is that it may have off-target effects, potentially leading to toxicity in normal cells. It may also have limited effectiveness in certain types of cancer, depending on their specific DNA repair mechanisms.
Direcciones Futuras
There are several future directions for the study of 1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine. One area of research is the development of new PARP inhibitors with improved efficacy and safety profiles. Another area of research is the identification of biomarkers that can predict response to PARP inhibitors, allowing for more targeted use of these drugs. Additionally, there is ongoing research into the use of PARP inhibitors in combination with other therapies, such as immunotherapy, to enhance their effectiveness.
Métodos De Síntesis
1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine can be synthesized using a multistep process. The first step involves the reaction of 4-bromobenzaldehyde with ethyl 2-bromoacetate to form ethyl 2-(4-bromophenyl)-2-oxoacetate. This intermediate is then reacted with 4-methylpiperidine-2,6-dione to form this compound.
Aplicaciones Científicas De Investigación
1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine has been extensively studied for its potential use in cancer treatment. It has been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies. This compound has also been studied in clinical trials for the treatment of various types of cancer, including breast, ovarian, and lung cancer.
Propiedades
IUPAC Name |
1-[(E)-2-(4-bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2S/c1-11-10-14(16)6-8-17(11)20(18,19)9-7-12-2-4-13(15)5-3-12/h2-5,7,9,11,14H,6,8,10,16H2,1H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZRKIWXQGZWGI-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1S(=O)(=O)C=CC2=CC=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(CCN1S(=O)(=O)/C=C/C2=CC=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

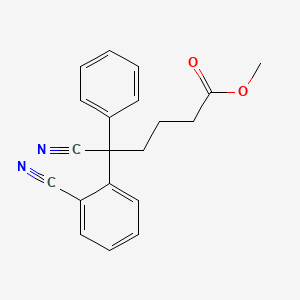
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4,5-trimethoxybenzoate](/img/structure/B2846612.png)
![2-cyano-3-[4-fluoro-3-(thiophen-2-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2846613.png)
![1-(3-methoxypropyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2846614.png)

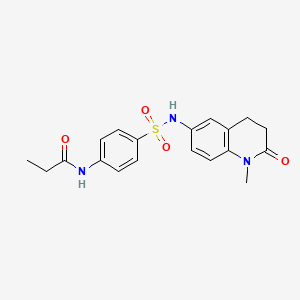
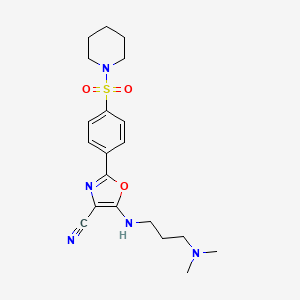


![5-bromo-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2846625.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2846626.png)
